This compound falls under the category of diazaspiro compounds, which are characterized by the presence of nitrogen atoms within a spirocyclic framework. It is primarily classified as a heterocyclic compound due to the incorporation of nitrogen atoms in its structure.
The synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride typically involves several key steps:
In industrial settings, large-scale synthesis follows similar routes but utilizes optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
The molecular structure of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride can be described as follows:
This unique arrangement allows for various interactions with biological targets, making it an interesting subject for further study in medicinal chemistry.
2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride involves its interaction with specific molecular targets within biological systems:
Research indicates that this compound may serve as an inhibitor in specific biological pathways, making it a candidate for therapeutic development .
The physical and chemical properties of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride are essential for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 176.65 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
These properties highlight the need for careful handling and storage conditions to maintain stability and prevent degradation.
The applications of 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride span several scientific fields:
Molecular Structure Identification:2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride (Molecular Formula: C₈H₁₅ClN₂O; Molecular Weight: 190.67 g/mol) features a spirocyclic architecture with a ketone at the 3-position and a methyl group on the secondary nitrogen. The hydrochloride salt form enhances aqueous solubility, critical for pharmaceutical applications [2] [5]. Its IUPAC name is 2-methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride, and its canonical SMILES is CN1CC2(CNCC2)CC1=O.Cl [2] [5].
The diazaspiro[4.4]nonane core is synthesized via cyclization strategies that construct two rings sharing a central quaternary carbon. Key methodologies include:
Ring-Closing Metathesis (RCM)
Imine Alkylation and Cyclization
Table 1: Spirocyclic Ring Formation Methodologies
| Method | Key Reagents | Yield Range | Limitations |
|---|---|---|---|
| Ring-Closing Metathesis | Grubbs catalyst, Ti(OiPr)₄ | 60–85% | Requires chiral auxiliaries |
| Imine Alkylation | AllylMgBr, 2-bromomethylacrylate | 45–75% | Multi-step; moderate efficiency |
| Dieckmann Condensation | Diethyl malonate, NaOEt | 50–70% | Limited to β-ketoester precursors |
Hydrochloride salt formation leverages protonation of the spirocyclic amine to improve dissolution. Key physicochemical principles include:
pH-Solubility Profiling and pHₘₐₓ
S = [B] + [BH⁺] = S₀ (1 + Kₐ / [H⁺]) where S₀ is intrinsic solubility. The pHₘₐₓ (pH of maximum solubility) occurs when [BH⁺] = [Cl⁻] and defines conditions where salt precipitation is minimized [3] [9].
Counterion Selection and Crystallization
Table 2: Hydrochloride Salt Optimization Parameters
| Parameter | Optimal Condition | Impact on Solubility |
|---|---|---|
| HCl Equivalents | 1.05 eq | Maximizes protonation; minimizes Cl⁻ excess |
| Solvent System | EtOH/H₂O (80:20) | Balances solubility and crystallization |
| Crystallization Temp | 0–5°C | Enhances crystal purity |
| pH during Formation | pH < pHₘₐₓ (2.5–3.5) | Prevents salt dissociation |
The quaternary spiro carbon in diazaspiro[4.4]nonanes generates chiral centers. Enantioselective synthesis employs:
Asymmetric Hydrogenation
Organocatalytic Amination
Table 3: Enantioselective Catalytic Systems
| Method | Catalyst | ee (%) | Substrate Scope |
|---|---|---|---|
| Asymmetric Hydrogenation | Rh-(R,R)-DuPhos | 92–98 | Enamine spirocycles |
| Organocatalytic Addition | (DHQD)₂PHAL | 85–93 | α,β-Unsaturated ketones |
| Dynamic Kinetic Resolution | Ru-Shvo/CALB | >99 | Racemic spirocyclic ketones |
Challenges: Catalyst loading (1–5 mol%) and substrate flexibility remain bottlenecks. Spiro[4.4] frameworks with bulky N-alkyl groups (e.g., 2-methyl) exhibit steric hindrance, reducing ee by 10–15% compared to unsubstituted analogs [6] [8].
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: